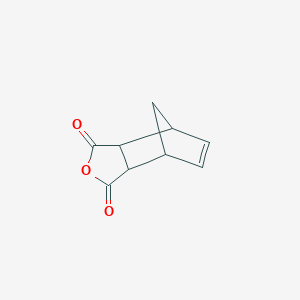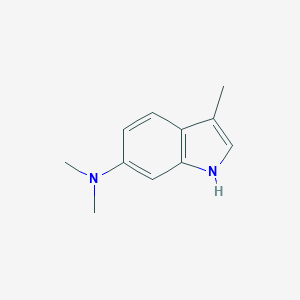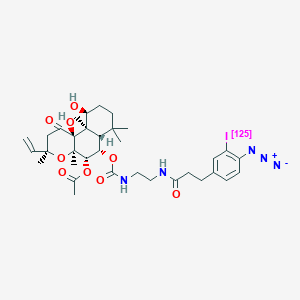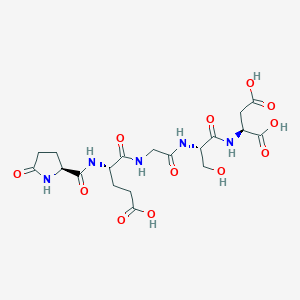
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid (PGGGSDA) is a peptide molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is not fully understood. However, it is believed that Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid interacts with cell surface receptors, leading to the activation of intracellular signaling pathways. This can result in various cellular responses, including cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can promote cell adhesion, proliferation, and migration. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has also been shown to induce angiogenesis, the formation of new blood vessels, which is important for tissue regeneration and wound healing. In addition, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is its versatility. It can be synthesized with different functional groups, allowing for the development of various Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based materials. However, one of the limitations of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid research. One direction is the development of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based materials for tissue engineering applications, such as the regeneration of bone and cartilage. Another direction is the development of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based drug delivery systems for targeted cancer therapy. In addition, the use of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid in combination with other biomaterials, such as hydrogels, can lead to the development of novel materials with unique properties.
Conclusion
In conclusion, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is a peptide molecule that has potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. The synthesis of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can be achieved using different methods, and it has been studied extensively for its biochemical and physiological effects. Despite its limitations, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid remains a promising biomaterial with numerous future directions for research.
Synthesemethoden
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase, followed by purification and isolation of the product. Both methods have been used to synthesize Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been studied extensively for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based drug delivery systems have been developed to target specific cells or tissues, improving the efficacy and reducing the toxicity of the drugs. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has also been used as a targeting ligand for cancer therapy, allowing for the selective delivery of drugs to cancer cells. In tissue engineering, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been used as a scaffold material to promote cell adhesion and proliferation.
Eigenschaften
CAS-Nummer |
129276-56-8 |
|---|---|
Produktname |
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid |
Molekularformel |
C19H27N5O12 |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H27N5O12/c25-7-11(18(34)24-10(19(35)36)5-15(30)31)22-13(27)6-20-16(32)8(2-4-14(28)29)23-17(33)9-1-3-12(26)21-9/h8-11,25H,1-7H2,(H,20,32)(H,21,26)(H,22,27)(H,23,33)(H,24,34)(H,28,29)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KHISTTPVNRGMAV-NAKRPEOUSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O |
Andere CAS-Nummern |
129276-56-8 |
Sequenz |
XEGSD |
Synonyme |
pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid pyroGlu-Glu-Gly-Ser-Asp |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



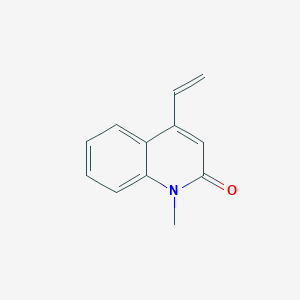
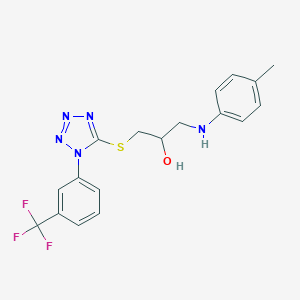
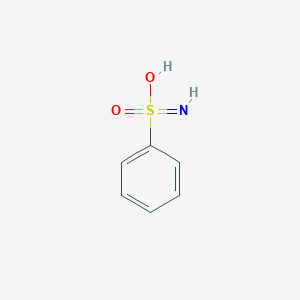
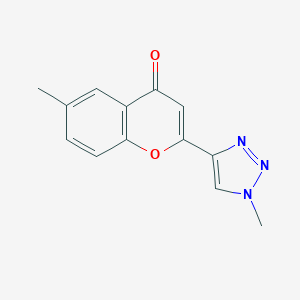
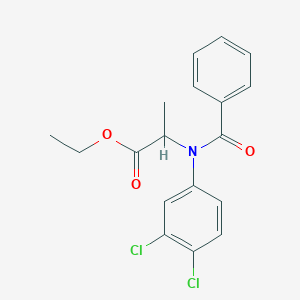
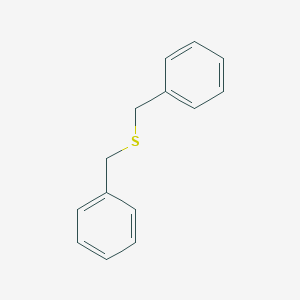
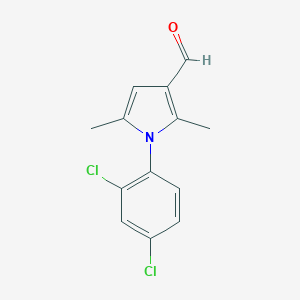
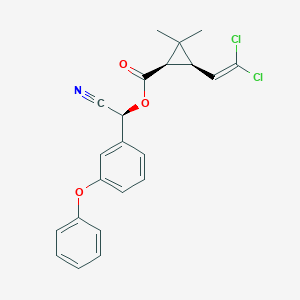
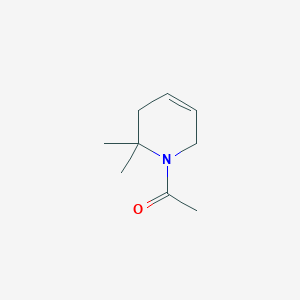
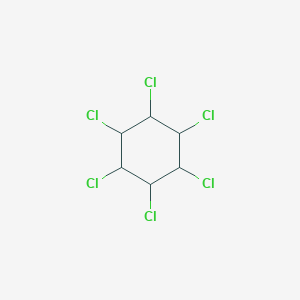
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
